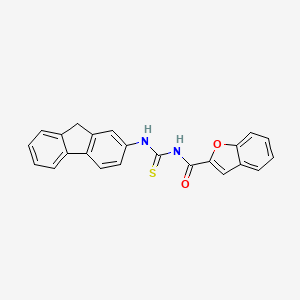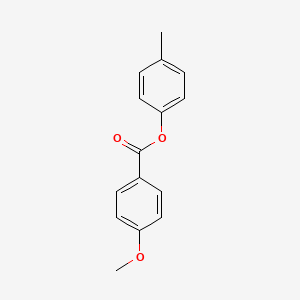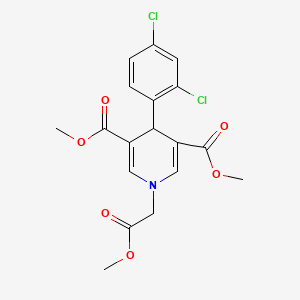![molecular formula C21H21F3N2O2 B3512814 1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE](/img/structure/B3512814.png)
1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE
Vue d'ensemble
Description
1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE is a complex organic compound that features a piperazine ring substituted with difluorobenzoyl and fluorophenyl groups
Méthodes De Préparation
The synthesis of 1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the difluorobenzoyl and fluorophenyl groups. Common synthetic routes include:
Step 1: Preparation of the piperazine ring.
Step 2: Introduction of the difluorobenzoyl group through a nucleophilic substitution reaction.
Step 3: Addition of the fluorophenyl group via a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{4-[4-(2,6-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}BUTAN-1-ONE include:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound shares a similar piperazine structure but with different substituents, leading to distinct chemical and biological properties.
1,4-Difluorobenzene: A simpler compound with two fluorine atoms on a benzene ring, used in various chemical syntheses.
Propriétés
IUPAC Name |
1-[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-2-4-19(27)14-7-8-18(17(24)13-14)25-9-11-26(12-10-25)21(28)20-15(22)5-3-6-16(20)23/h3,5-8,13H,2,4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROYZLUCORBBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-CHLORO-3-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B3512734.png)
![2-chloro-3-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]naphthoquinone](/img/structure/B3512742.png)
![2-[(5-bromo-2-thienyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3512757.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3512770.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B3512780.png)
![N-(2-ethoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3512781.png)

![3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3512791.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B3512794.png)
![1,2-bis[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B3512806.png)

![3-(3-fluorophenyl)-5-[(3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3512831.png)
![ETHYL 2-(2-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3512836.png)
